molecular formula C11H12N2O5 B11025186 Methyl 3-(ethylcarbamoyl)-5-nitrobenzoate

Methyl 3-(ethylcarbamoyl)-5-nitrobenzoate

Cat. No.: B11025186
M. Wt: 252.22 g/mol
InChI Key: ZYDBGSDKHWATBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(ethylcarbamoyl)-5-nitrobenzoate is an organic compound with a complex structure that includes a methyl ester, an ethylcarbamoyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(ethylcarbamoyl)-5-nitrobenzoate typically involves the esterification of 3-(ethylcarbamoyl)-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Hydrolysis: Aqueous sodium hydroxide (NaOH).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3-(ethylcarbamoyl)-5-aminobenzoate.

    Hydrolysis: 3-(ethylcarbamoyl)-5-nitrobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(ethylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(ethylcarbamoyl)-5-nitrobenzoate depends on its specific application. For instance, in biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(carbamoyl)-5-nitrobenzoate: Similar structure but lacks the ethyl group.

    Methyl 3-(ethylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Ethyl 3-(ethylcarbamoyl)-5-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(ethylcarbamoyl)-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both the ethylcarbamoyl and nitro groups on the benzene ring provides a distinct set of chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

methyl 3-(ethylcarbamoyl)-5-nitrobenzoate

InChI

InChI=1S/C11H12N2O5/c1-3-12-10(14)7-4-8(11(15)18-2)6-9(5-7)13(16)17/h4-6H,3H2,1-2H3,(H,12,14)

InChI Key

ZYDBGSDKHWATBP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.